molecular formula C12H16ClNO4S B1421614 4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266483-36-6

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1421614
CAS No.: 1266483-36-6
M. Wt: 305.78 g/mol
InChI Key: MWJBYKPRRNAXQV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid” can be represented by the linear formula C12H16ClNO4S .

Scientific Research Applications

Antimicrobial Activity

4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid and its derivatives have been explored for their antimicrobial properties. Mickevičienė et al. (2015) synthesized derivatives of this compound that exhibited significant antimicrobial activity against various bacterial strains including Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). Additionally, Tatar et al. (2016) evaluated the antimicrobial activity of acylhydrazones derived from this compound, finding that they possess strong activity against gram-positive bacteria (Tatar et al., 2016).

Chemical Synthesis and Structural Studies

The compound has been used as an intermediate in various chemical synthesis processes. For instance, Sakakura et al. (1991) utilized it in the synthesis of Glufosinate, a herbicide, through hydroformylation-amidocarbonylation (Sakakura et al., 1991). Kiddle et al. (1995) employed the dianion of this compound for synthesizing indolizidines with various alkyl substituents (Kiddle et al., 1995). Additionally, Vanasundari et al. (2018) conducted spectroscopic and structural investigations on derivatives of this acid, providing insights into their vibrational bands and molecular interactions (Vanasundari et al., 2018).

Potential Applications in Drug Metabolism

The compound has also been studied in the context of drug metabolism. Zmijewski et al. (2006) demonstrated its use in biocatalysis to prepare mammalian metabolites of a drug, revealing its potential in supporting drug development and clinical investigations (Zmijewski et al., 2006).

Properties

IUPAC Name

4-(3-chloro-2-methyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-9-10(13)5-3-6-11(9)14(19(2,17)18)8-4-7-12(15)16/h3,5-6H,4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJBYKPRRNAXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CCCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid
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4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid

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